N~1~-(3,5-Dimethylphenyl)-N~2~-(4-methylphenyl)ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(3,5-Dimethylphenyl)-N~2~-(4-methylphenyl)ethanediamide is an organic compound characterized by the presence of two aromatic rings substituted with methyl groups and connected by an ethanediamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3,5-Dimethylphenyl)-N~2~-(4-methylphenyl)ethanediamide typically involves the reaction of 3,5-dimethylaniline with 4-methylaniline in the presence of an appropriate coupling agent. Commonly used coupling agents include carbodiimides such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N~1~-(3,5-Dimethylphenyl)-N~2~-(4-methylphenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The methyl groups on the aromatic rings can be oxidized to form corresponding carboxylic acids.
Reduction: The amide linkage can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH~4~) or borane (BH~3~) in tetrahydrofuran.
Substitution: Reagents like nitric acid (HNO~3~) for nitration or bromine (Br~2~) for bromination.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of nitro or bromo derivatives.
Scientific Research Applications
N~1~-(3,5-Dimethylphenyl)-N~2~-(4-methylphenyl)ethanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and protein binding due to its amide linkage.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism by which N1-(3,5-Dimethylphenyl)-N~2~-(4-methylphenyl)ethanediamide exerts its effects involves its interaction with specific molecular targets. The compound’s amide linkage allows it to form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity or altering their function. The aromatic rings may also participate in π-π interactions with other aromatic systems, further influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
- N-(3,5-Dimethylphenyl)-N’-(1-phenylethyl)ethanediamide
- N-(3,5-Dimethylphenyl)-1-{6-[(4-methylphenyl)sulfanyl]pyridazin-3-yl}piperidine-4-carboxamide
Uniqueness
N~1~-(3,5-Dimethylphenyl)-N~2~-(4-methylphenyl)ethanediamide is unique due to its specific substitution pattern on the aromatic rings and the presence of an ethanediamide linkage. This structural configuration imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
653591-77-6 |
---|---|
Molecular Formula |
C17H18N2O2 |
Molecular Weight |
282.34 g/mol |
IUPAC Name |
N'-(3,5-dimethylphenyl)-N-(4-methylphenyl)oxamide |
InChI |
InChI=1S/C17H18N2O2/c1-11-4-6-14(7-5-11)18-16(20)17(21)19-15-9-12(2)8-13(3)10-15/h4-10H,1-3H3,(H,18,20)(H,19,21) |
InChI Key |
SDPLXRWCTMHUHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NC2=CC(=CC(=C2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.